4-(Trifluoromethyl)pyrimidine-2-sulfonyl fluoride
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Overview
Description
4-(Trifluoromethyl)pyrimidine-2-sulfonyl fluoride is a chemical compound characterized by the presence of a trifluoromethyl group attached to a pyrimidine ring, along with a sulfonyl fluoride functional group. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Trifluoromethyl)pyrimidine-2-sulfonyl fluoride typically involves the introduction of the trifluoromethyl group and the sulfonyl fluoride group onto the pyrimidine ring. One common method involves the use of trifluoromethylation reagents and sulfonyl fluoride precursors under controlled conditions. For instance, the trifluoromethylation can be achieved using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid, while the sulfonyl fluoride group can be introduced using sulfur tetrafluoride or similar reagents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through crystallization or distillation, and quality control measures to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
4-(Trifluoromethyl)pyrimidine-2-sulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with nucleophiles such as amines or alcohols to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles like amines, alcohols, and thiols. Reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile, and catalysts or bases to facilitate the reactions .
Major Products Formed
The major products formed from reactions involving this compound include sulfonamides, sulfonates, and other derivatives depending on the nucleophile used in the substitution reactions .
Scientific Research Applications
4-(Trifluoromethyl)pyrimidine-2-sulfonyl fluoride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Trifluoromethyl)pyrimidine-2-sulfonyl fluoride involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity towards these targets, while the sulfonyl fluoride group can act as a reactive site for covalent modification of the target . This dual functionality makes it a valuable tool in the design of inhibitors and other bioactive molecules .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other trifluoromethyl-substituted pyrimidines and sulfonyl fluorides, such as:
Uniqueness
What sets 4-(Trifluoromethyl)pyrimidine-2-sulfonyl fluoride apart is its combination of the trifluoromethyl group and the sulfonyl fluoride group on the pyrimidine ring. This unique structure imparts distinct reactivity and properties, making it particularly useful in applications requiring both high reactivity and specificity .
Properties
IUPAC Name |
4-(trifluoromethyl)pyrimidine-2-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2F4N2O2S/c6-5(7,8)3-1-2-10-4(11-3)14(9,12)13/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDKFONXJQLOOAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1C(F)(F)F)S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2F4N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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